ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
Crystal structure analysis is fundamental in understanding the molecular configuration and properties of chemical compounds. For instance, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, which shares similarities in chemical composition with the compound of interest, has been studied to understand its conformation and interactions within the crystal lattice. Such analysis aids in the development of pharmaceuticals by revealing the molecular basis of drug-receptor interactions (Zhengyi Li et al., 2015).
Antimicrobial Activities
Research on compounds with similar structures has shown potential antimicrobial activities. For example, derivatives of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized and evaluated for their antimicrobial properties against a panel of bacteria. This illustrates the potential of such compounds in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (Pratibha Sharma et al., 2004).
Antioxidant Properties
Studies on substituted aryl meroterpenoids from red seaweed, with chemical functionalities akin to the compound , have shown significant antioxidant activities. These findings underscore the potential of structurally similar compounds in mitigating oxidative stress, which is implicated in various chronic diseases and aging processes (K. Chakraborty et al., 2016).
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 4-ethoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one, followed by the reaction of the resulting intermediate with ethyl 2-bromoacetate. The final product is obtained by hydrolysis of the ester group using sodium hydroxide.", "Starting Materials": [ "4-ethoxybenzaldehyde", "2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "ethyl 2-bromoacetate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with 2-amino-4-methyl-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of acetic acid and refluxing in ethanol to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with ethyl 2-bromoacetate in the presence of potassium carbonate and DMF at room temperature to obtain the final product.", "Step 3: Hydrolysis of the ester group in the final product using sodium hydroxide in water at reflux temperature to obtain the target compound 'ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |
CAS番号 |
896297-81-7 |
分子式 |
C26H25N5O5 |
分子量 |
487.516 |
IUPAC名 |
ethyl 2-[6-(4-ethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-4-35-19-13-11-18(12-14-19)31-20(17-9-7-6-8-10-17)15-29-22-23(27-25(29)31)28(3)26(34)30(24(22)33)16-21(32)36-5-2/h6-15H,4-5,16H2,1-3H3 |
InChIキー |
HIFPIKIJONZWPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。